8-Ethynylisoquinoline
Description
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Properties
IUPAC Name |
8-ethynylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-4-3-5-10-6-7-12-8-11(9)10/h1,3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIQMXUSPAOTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Ethynylisoquinoline is a derivative of isoquinoline that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes recent findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an ethynyl group attached to the isoquinoline backbone. This modification enhances its lipophilicity and alters its interaction with biological targets, which is crucial for its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
Efficacy Against Resistant Strains
A study evaluating the antibacterial properties of this compound derivatives found that they were particularly effective against fluoroquinolone-resistant strains. For instance, compounds HSN584 and HSN739 demonstrated significant bactericidal activity against Staphylococcus aureus and other resistant pathogens, achieving a minimum inhibitory concentration (MIC) as low as 0.0625 mg/mL, which is notably lower than standard treatments .
| Compound | Target Bacteria | MIC (mg/mL) | Activity Level |
|---|---|---|---|
| HSN584 | Staphylococcus aureus | 0.0625 | Potent |
| HSN739 | Klebsiella pneumoniae | 0.125 | Moderate |
| HSN584 | Acinetobacter baumannii | 0.5 | Moderate |
The mechanism by which this compound exerts its antimicrobial effects involves interference with critical bacterial processes:
- Cell Wall Biosynthesis : The compound inhibits the biosynthesis of peptidoglycan, a vital component of bacterial cell walls.
- Nucleic Acid Synthesis : It has been observed to disrupt DNA and RNA synthesis pathways, leading to reduced bacterial viability .
- Protein Synthesis : Although some derivatives showed effects on protein synthesis, it was noted that not all compounds affected this pathway significantly .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Its derivatives have been evaluated for cytotoxic effects against various cancer cell lines, including HeLa cells.
Case Study: Cytotoxicity in Cancer Cells
In a specific study, this compound derivatives were tested for cytotoxic effects on HeLa cells. The results indicated that these compounds exhibited low toxicity at concentrations up to 200 µM, suggesting a favorable safety profile for potential therapeutic use .
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| HeLa | 0 | 100 |
| HeLa | 200 | >90 |
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the isoquinoline structure can significantly impact its efficacy and selectivity for biological targets.
Key Findings
- Increasing lipophilicity generally enhances antiviral activity.
- Electron-withdrawing groups on the anilide ring improve potency against certain pathogens.
Future Directions
While current findings are promising, further research is necessary to fully elucidate the mechanisms of action and optimize the pharmacological profiles of this compound derivatives. Future studies should focus on:
- In vivo efficacy testing to confirm results obtained from in vitro studies.
- Exploration of combination therapies that may enhance effectiveness against resistant strains.
- Detailed investigations into the pharmacokinetics and toxicity profiles in animal models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
